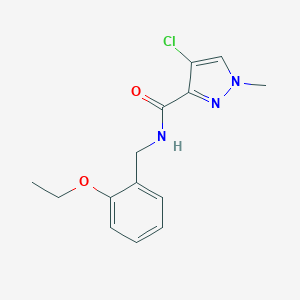![molecular formula C14H13Cl2N3O B213846 N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]cyclopropanecarboxamide](/img/structure/B213846.png)
N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]cyclopropanecarboxamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound has shown promising results in various studies and has the potential to be used in a variety of applications.
Aplicaciones Científicas De Investigación
N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]cyclopropanecarboxamide has been studied for its potential use in various scientific research applications. It has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal drugs. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Mecanismo De Acción
The mechanism of action of N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]cyclopropanecarboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in bacterial and fungal cells. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, as well as cancer cells. It has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]cyclopropanecarboxamide in lab experiments is its potential for use in the development of new antibiotics, antifungal drugs, and cancer treatments. However, there are also limitations to its use. For example, the compound may have toxicity issues and may not be effective against all types of bacteria, fungi, or cancer cells.
Direcciones Futuras
There are several future directions for research on N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]cyclopropanecarboxamide. One direction is to further study its mechanism of action and how it interacts with bacterial, fungal, and cancer cells. Another direction is to study its potential use in the treatment of inflammatory diseases and other conditions. Additionally, further research is needed to determine the toxicity and safety of this compound for use in humans.
Métodos De Síntesis
The synthesis of N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]cyclopropanecarboxamide involves the reaction of 3,4-dichlorobenzyl hydrazine and cyclopropanecarbonyl chloride in the presence of a base. The reaction proceeds through a series of steps, resulting in the formation of the final product. The purity of the product can be improved through various purification techniques.
Propiedades
Fórmula molecular |
C14H13Cl2N3O |
|---|---|
Peso molecular |
310.2 g/mol |
Nombre IUPAC |
N-[1-[(3,4-dichlorophenyl)methyl]pyrazol-4-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C14H13Cl2N3O/c15-12-4-1-9(5-13(12)16)7-19-8-11(6-17-19)18-14(20)10-2-3-10/h1,4-6,8,10H,2-3,7H2,(H,18,20) |
Clave InChI |
UBVUQAFORGPHMO-UHFFFAOYSA-N |
SMILES |
C1CC1C(=O)NC2=CN(N=C2)CC3=CC(=C(C=C3)Cl)Cl |
SMILES canónico |
C1CC1C(=O)NC2=CN(N=C2)CC3=CC(=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



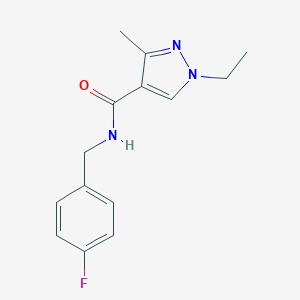
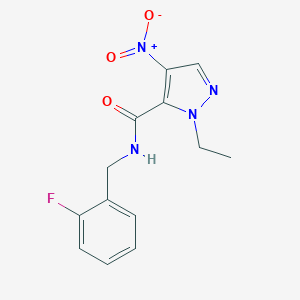
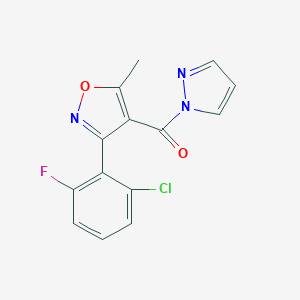
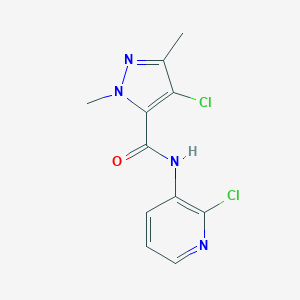
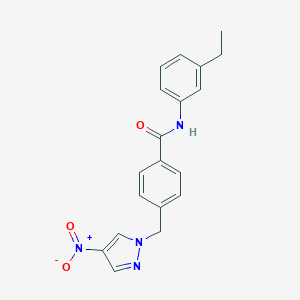
![Isopropyl 5-(aminocarbonyl)-2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B213772.png)
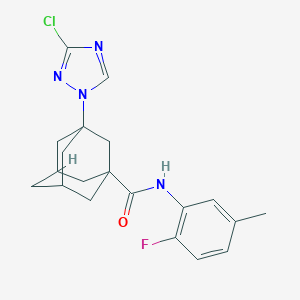
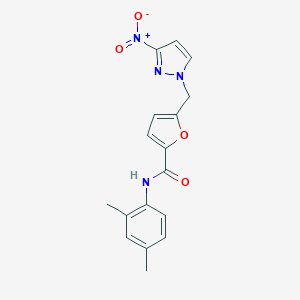
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methoxyphenyl)-2-furamide](/img/structure/B213776.png)
![2-(4-chlorophenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B213780.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-isopropyl-6-methylphenyl)benzamide](/img/structure/B213781.png)
![dimethyl 2-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]terephthalate](/img/structure/B213782.png)
![1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}indoline](/img/structure/B213784.png)
